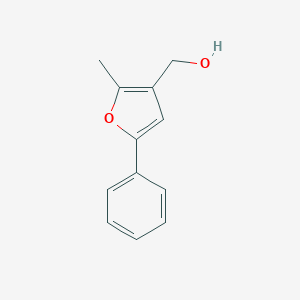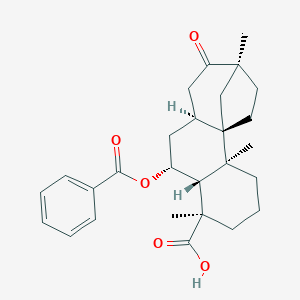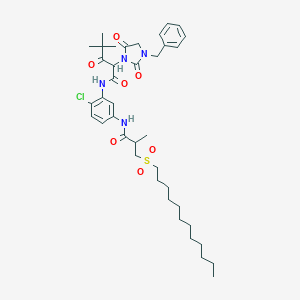
1-Imidazolidineacetamide, N-(2-chloro-5-((3-(dodecylsulfonyl)-2-methyl-1-oxopropyl)amino)phenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as imidazolidine, acetamide, and sulfonyl groups
準備方法
The synthesis of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the acetamide group: This step typically involves the reaction of the imidazolidine intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the sulfonyl group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Final assembly: The final compound is obtained by coupling the intermediate with the appropriate phenyl and chloro substituents under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反応の分析
1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups. It may exhibit activity against various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- can be compared with other similar compounds, such as:
Imidazolidine derivatives: These compounds share the imidazolidine ring structure and may exhibit similar chemical reactivity and biological activity.
Acetamide derivatives: Compounds with the acetamide functional group may have similar properties and applications in medicinal chemistry.
Sulfonyl derivatives: These compounds contain the sulfonyl group and may exhibit similar reactivity in chemical reactions.
The uniqueness of 1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)- lies in its combination of multiple functional groups, which provides a diverse range of chemical and biological properties.
特性
CAS番号 |
114747-29-4 |
|---|---|
分子式 |
C39H55ClN4O7S |
分子量 |
759.4 g/mol |
IUPAC名 |
2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-N-[2-chloro-5-[(3-dodecylsulfonyl-2-methylpropanoyl)amino]phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C39H55ClN4O7S/c1-6-7-8-9-10-11-12-13-14-18-23-52(50,51)27-28(2)36(47)41-30-21-22-31(40)32(24-30)42-37(48)34(35(46)39(3,4)5)44-33(45)26-43(38(44)49)25-29-19-16-15-17-20-29/h15-17,19-22,24,28,34H,6-14,18,23,25-27H2,1-5H3,(H,41,47)(H,42,48) |
InChIキー |
GHNMACTXQBJLNS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
正規SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
| 114747-29-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



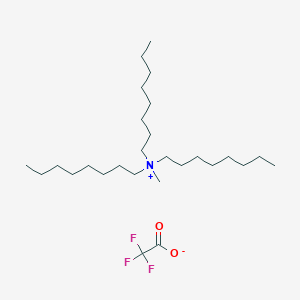
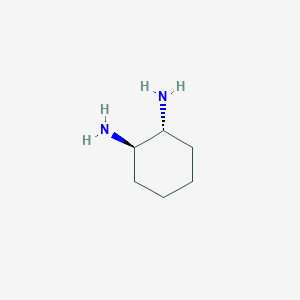
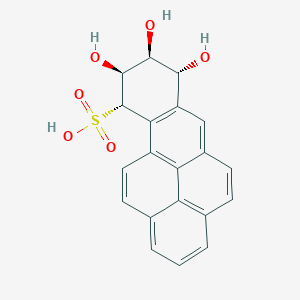

![5,6-DIHYDRO-6-METHYL-4-OXO-4H-THIENO[2,3-B]THIOPYRAN-2-SULFONIC ACIS](/img/structure/B54157.png)

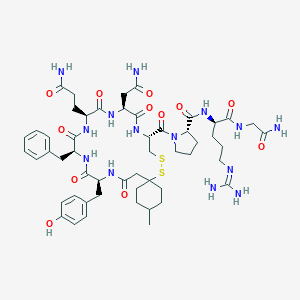
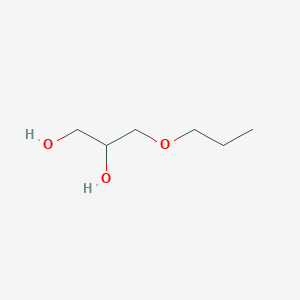
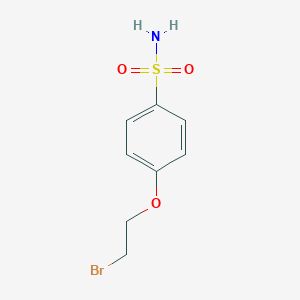
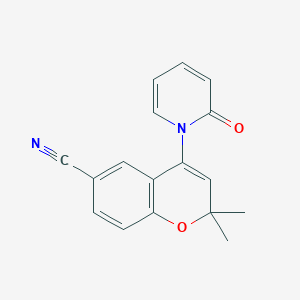
![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
